molecular formula C29H21ClN4O4S2 B15032642 (5E)-1-(3-chlorophenyl)-5-[(2,5-dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-1-(3-chlorophenyl)-5-[(2,5-dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B15032642
M. Wt: 589.1 g/mol
InChI Key: MMAFMRAYDBRNAC-CVKSISIWSA-N
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Description

The compound (5E)-1-(3-chlorophenyl)-5-[(2,5-dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic molecule with potential applications in various fields of science and industry. This compound features a unique structure that includes a chlorophenyl group, a dimethylpyrrol group, and a nitrophenylsulfanyl group, all connected to a thioxodihydropyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrol ring, followed by the introduction of the chlorophenyl and nitrophenylsulfanyl groups. The final step involves the formation of the thioxodihydropyrimidine core through a cyclization reaction. Common reagents used in these reactions include chlorinating agents, sulfur sources, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving sulfur-containing compounds.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of the nitrophenylsulfanyl group suggests potential interactions with thiol-containing proteins, possibly affecting redox balance within cells.

Comparison with Similar Compounds

Similar Compounds

  • **(5E)-1-(3-chlorophenyl)-5-[(2,5-dimethyl-1-{4-[(4-aminophenyl)sulfanyl]phenyl}-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
  • **(5E)-1-(3-chlorophenyl)-5-[(2,5-dimethyl-1-{4-[(4-methylphenyl)sulfanyl]phenyl}-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Uniqueness

The unique combination of functional groups in this compound, particularly the nitrophenylsulfanyl group, distinguishes it from similar compounds. This unique structure may confer specific biological activities or chemical reactivity that are not observed in related compounds.

Properties

Molecular Formula

C29H21ClN4O4S2

Molecular Weight

589.1 g/mol

IUPAC Name

(5E)-1-(3-chlorophenyl)-5-[[2,5-dimethyl-1-[4-(4-nitrophenyl)sulfanylphenyl]pyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C29H21ClN4O4S2/c1-17-14-19(15-26-27(35)31-29(39)33(28(26)36)23-5-3-4-20(30)16-23)18(2)32(17)21-6-10-24(11-7-21)40-25-12-8-22(9-13-25)34(37)38/h3-16H,1-2H3,(H,31,35,39)/b26-15+

InChI Key

MMAFMRAYDBRNAC-CVKSISIWSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-])C)/C=C/4\C(=O)NC(=S)N(C4=O)C5=CC(=CC=C5)Cl

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-])C)C=C4C(=O)NC(=S)N(C4=O)C5=CC(=CC=C5)Cl

Origin of Product

United States

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